

Characterization of Boc-(3S)-Tic-OH: A Technical Guide to its Spectroscopic Data

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Compound of Interest

Compound Name: Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

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For researchers, scientists, and professionals in drug development, the precise characterization of chiral building blocks like Boc-(3S)-Tic-OH (**N-Boc-(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid**) is fundamental for ensuring the quality and success of synthetic endeavors. This technical guide provides a comprehensive overview of the spectroscopic data integral to the verification of its structure and purity, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

The structural integrity of Boc-(3S)-Tic-OH is confirmed through ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy. The following tables summarize the characteristic chemical shifts (δ) in parts per million (ppm) and infrared absorption bands (ν) in wavenumbers (cm^{-1}).

Table 1: ^1H NMR Spectroscopic Data for Boc-(3S)-Tic-OH

Protons	Chemical Shift (δ) ppm	Multiplicity	Integration
Aromatic (C ₆ H ₄)	7.10 - 7.25	m	4H
CH (α -proton)	~4.95	m	1H
CH ₂ (benzyl)	4.60 - 4.80	m	2H
CH ₂ (β -protons)	3.10 - 3.30	m	2H
C(CH ₃) ₃ (Boc)	1.45	s	9H
COOH	> 10.0	br s	1H

Note: Chemical shifts are referenced to a standard solvent signal and may exhibit slight variations depending on the solvent and concentration used.

Table 2: ¹³C NMR Spectroscopic Data for Boc-(3S)-Tic-OH

Carbon	Chemical Shift (δ) ppm
C=O (Carboxylic Acid)	~175
C=O (Boc)	~155
Aromatic (C ₆ H ₄)	125 - 135
C(CH ₃) ₃ (Boc, quaternary)	~80
CH (α -carbon)	~55
CH ₂ (benzyl)	~45
CH ₂ (β -carbon)	~30
C(CH ₃) ₃ (Boc, methyls)	~28

Table 3: FT-IR Spectroscopic Data for Boc-(3S)-Tic-OH

Functional Group	Absorption Range (ν) cm^{-1}	Intensity
O-H (Carboxylic Acid)	2500-3300	Strong, Broad
C-H (Aromatic)	3000-3100	Medium
C-H (Aliphatic)	2850-2980	Medium
C=O (Carboxylic Acid)	1700-1725	Strong
C=O (Boc)	1680-1700	Strong
C=C (Aromatic)	1450-1600	Medium
C-O (Carboxylic Acid/Boc)	1160-1250	Strong

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of Boc-(3S)-Tic-OH.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Number of Scans: 16
 - Relaxation Delay: 1-2 seconds

- Pulse Width: Standard 90° pulse
- Temperature: 298 K
- Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

3. ^{13}C NMR Data Acquisition:

- Spectrometer: A 100 MHz or higher frequency NMR spectrometer.
- Parameters:
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds
 - Decoupling: Proton-decoupled.
 - Temperature: 298 K
- Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid Boc-(3S)-Tic-OH sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

2. Data Acquisition:

- Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.
- Parameters:

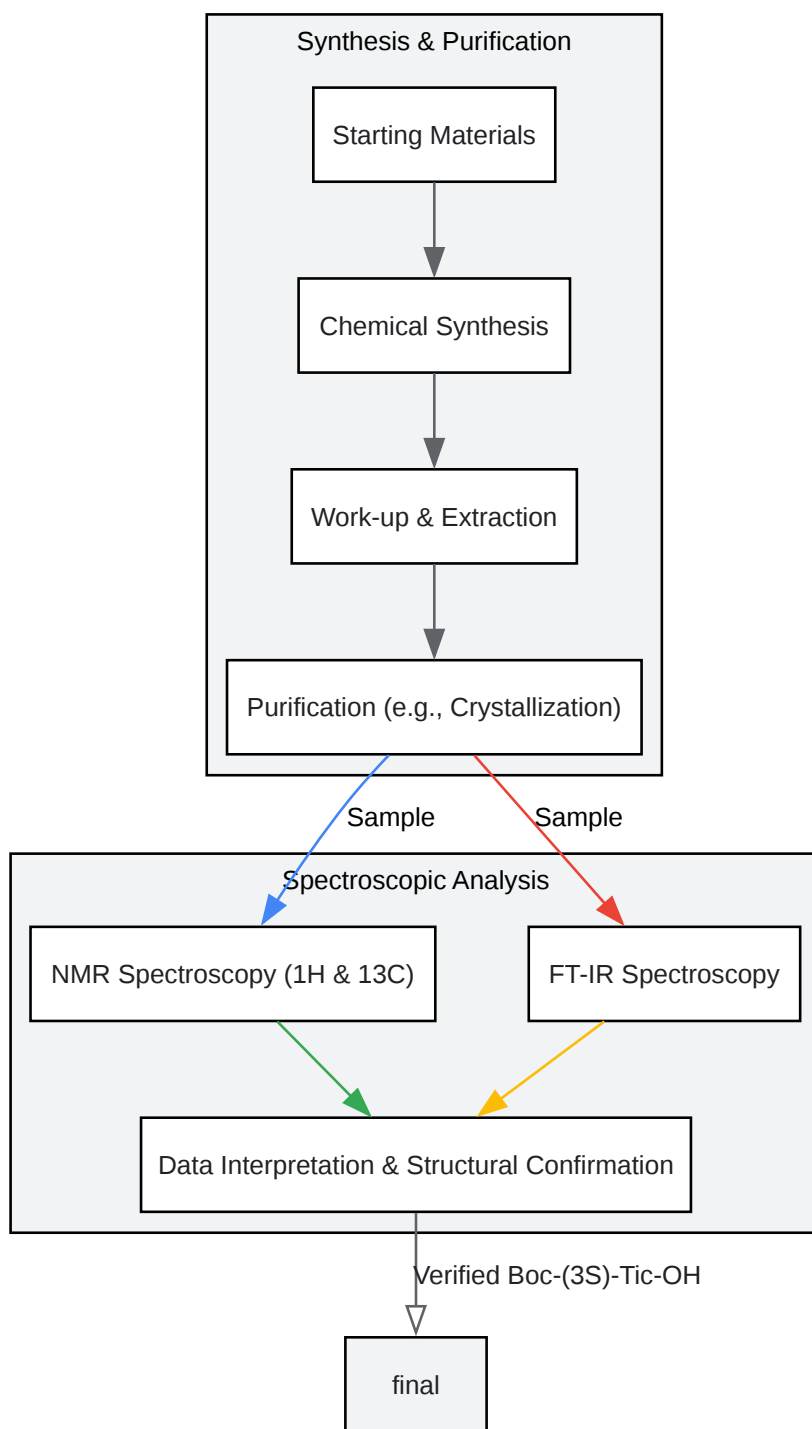
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

3. Data Processing:

- The instrument software automatically performs the Fourier transform and can be used for baseline correction and peak picking.

Visualization of Experimental Workflow

The general workflow for the characterization of Boc-(3S)-Tic-OH involves synthesis, purification, and subsequent spectroscopic analysis to confirm its identity and purity.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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